Phosphino

Vue d'ensemble

Description

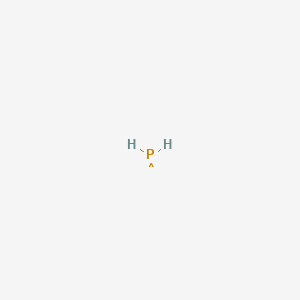

Phosphine, also known as phosphane, is a colorless, flammable, highly toxic compound with the chemical formula PH3 . It is classified as a pnictogen hydride . Pure phosphine is odorless, but technical grade samples have a highly unpleasant odor like rotting fish, due to the presence of substituted phosphine and diphosphane (P2H4) .

Synthesis Analysis

Phosphine is formed by the action of a strong base or hot water on white phosphorus or by the reaction of water with calcium phosphide (Ca3P2) . The synthesis of new phosphines is classified according to the used synthetic approaches and data concerning the reactivity of phosphines excluding metal complexation .

Molecular Structure Analysis

Phosphine is a trigonal pyramidal molecule with C3v molecular symmetry . The length of the P−H bond is 1.42 Å, and the H−P−H bond angles are 93.5° . The dipole moment is 0.58 D, which increases with substitution of methyl groups .

Chemical Reactions Analysis

Phosphines are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts . They tend to avoid participating directly in organometallic reactions, but have the ability to profoundly modulate the electronic properties of the metal center to which they’re bound .

Physical And Chemical Properties Analysis

Phosphines are dative, L-type ligands that formally contribute two electrons to the metal center . Unlike CO, most phosphines are not small enough to form more than four bonds to a single metal center .

Applications De Recherche Scientifique

Pest Control and Resistance Studies : Phosphine is a common fumigant used to protect stored commodities from pest insects. However, resistance to phosphine in many insect species is a growing concern. Studies have investigated the mechanisms of phosphine toxicity and resistance, focusing on its effects on mitochondria, the proposed in vivo target of phosphine. For example, Zuryn et al. (2008) found that phosphine rapidly perturbs mitochondrial morphology and inhibits oxidative respiration (Zuryn, Kuang, & Ebert, 2008). Similarly, research on phosphine resistance in grain insect species, like Tribolium castaneum and Rhyzopertha dominica, from stored wheat in Oklahoma, revealed a substantial increase in resistance levels over time (Opit, Phillips, Aikins, & Hasan, 2012).

Impact on Microbial Growth and Toxin Production : Phosphine's impact on microbial growth, specifically on Aspergillus strains isolated from foodstuffs, has been studied. It has been found to decrease the production of aflatoxins, which are toxic compounds produced by certain fungi (Leitao, de Saint-Blanquat, & Bailly, 1987).

Medical and Biological Research : In the field of medicine, phosphine has been studied for its potential applications in metal-based therapeutics. For example, gold-based complexes bearing phosphine ligands have been explored for their anti-cancer, anti-bacterial, anti-parasitic, and anti-viral activities (Dominelli, Correia, & Kühn, 2018).

Toxicology Studies : The toxicological effects of phosphine inhalation have been extensively studied. For instance, a 2-year inhalation study in rats showed no treatment-related changes suggestive of a toxic or carcinogenic effect following exposure to phosphine (Newton, Hilaski, Banas, Wilson, Busey, & Shaheen, 1999). Another study explored the toxicological endpoints such as mortality, developmental rate, size, shape, behavior, and fecundity in Caenorhabditis elegans exposed to phosphine (Puckering, 2019).

Environmental and Industrial Applications : Phosphine has also been studied for its environmental and industrial applications. For instance, metal-loaded zeolite adsorbents have been prepared for the adsorption of phosphine toxic gas, showing high efficiency in phosphine removal (Li, Bai, Hsu, Li, & Chen, 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

InChI |

InChI=1S/H2P/h1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZVCSNXTFCBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[PH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160257 | |

| Record name | Phosphino radical | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

32.990 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphino | |

CAS RN |

13765-43-0 | |

| Record name | Phosphino | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13765-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphino radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphino radical | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chloroethyl)-3-[3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]-1-nitrosourea](/img/structure/B1201255.png)

![2-(4-Methoxyphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B1201257.png)

![N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester](/img/structure/B1201260.png)

![9-Formyl-2-[(9-hydroxy-8-methoxy-2,4,6-trioxatricyclo[3.3.1.03,7]nonan-5-yl)oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1201268.png)